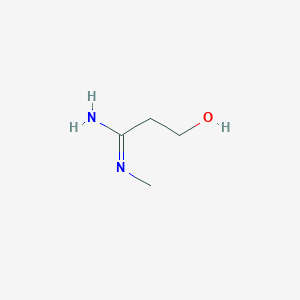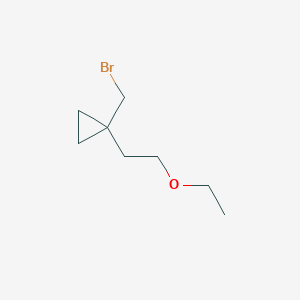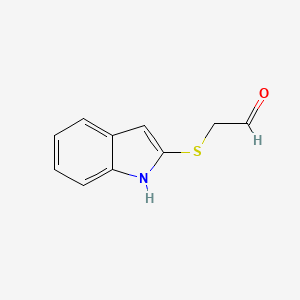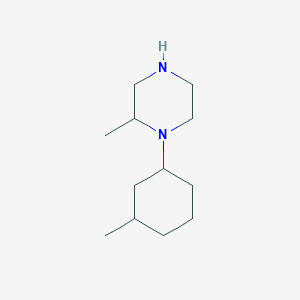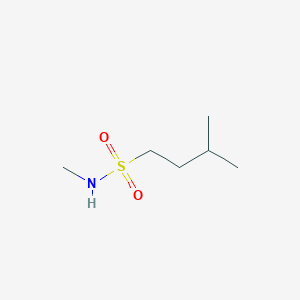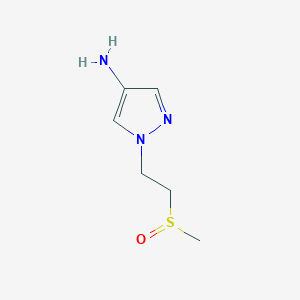
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfinylethyl group and an amine group at the 4-position. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the methanesulfinylethyl group. Common synthetic routes include:
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the methanesulfinylethyl group via nucleophilic substitution reactions.
Step 3: Final amination step to introduce the amine group at the 4-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinylethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: Sulfone derivatives, sulfide derivatives, and substituted pyrazole compounds.
Scientific Research Applications
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating biological processes. The methanesulfinylethyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methanesulfinylethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine: Differing by the presence of a methyl group at the 4-position.
1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine: Differing by the position of the amine group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11N3OS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
1-(2-methylsulfinylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H11N3OS/c1-11(10)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 |
InChI Key |
XCJMTHYCSULWBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)


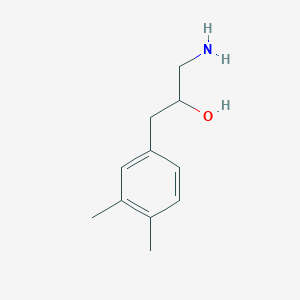
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)

